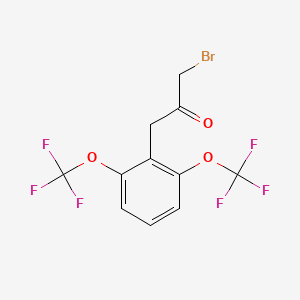

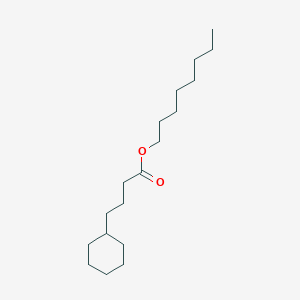

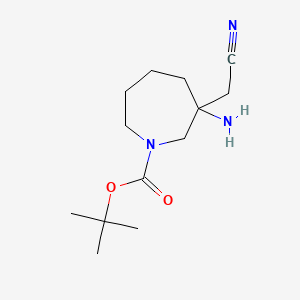

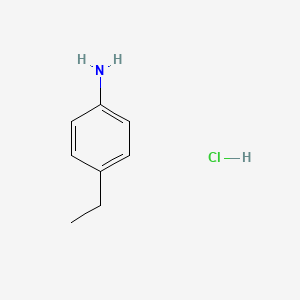

![molecular formula C33H31N5O4 B14072638 2-C-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-3,4,6-tris-O-(phenylmethyl)-D-altrononitrile](/img/structure/B14072638.png)

2-C-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-3,4,6-tris-O-(phenylmethyl)-D-altrononitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

GS-441524 is a nucleoside analogue antiviral drug developed by Gilead Sciences. It is the main plasma metabolite of the antiviral prodrug remdesivir and has a half-life of around 24 hours in human patients . GS-441524 has shown effectiveness against various viruses, including feline coronavirus strains responsible for feline infectious peritonitis, a lethal systemic disease affecting domestic cats .

Preparation Methods

The preparation of GS-441524 involves several synthetic routes and reaction conditions. One method includes using pyrrole [2, 1-F] [1, 2, 4] triazine-4-amine and D-ribose as raw materials. The process involves hydroxyl protecting group loading reaction, cyanation reaction, and hydroxyl protecting group removing reaction to obtain GS-441524 . This synthetic route is short, with a high total yield, making it suitable for large-scale synthesis .

Chemical Reactions Analysis

GS-441524 undergoes various chemical reactions, including phosphorylation. It is phosphorylated three times to form the active nucleoside triphosphate, which is incorporated into the genome of virions, terminating their replication . The compound is phosphorylated by nucleoside kinases, likely adenosine kinase, and then by nucleoside-diphosphate kinase to the active nucleotide triphosphate form . Common reagents and conditions used in these reactions include nucleoside kinases and nucleoside-diphosphate kinase .

Scientific Research Applications

GS-441524 has a wide range of scientific research applications. It has been studied for its effectiveness against COVID-19, with some researchers arguing that it may be superior to remdesivir for treating this disease . GS-441524 has also been used in the treatment of feline infectious peritonitis, showing high efficacy in reducing clinical signs, prolonging survival, and achieving remission in some cases . Additionally, GS-441524 has been investigated for its potential use in treating Ebola virus infections .

Mechanism of Action

The mechanism of action of GS-441524 involves its phosphorylation to form the active nucleoside triphosphate. This active form is incorporated into the genome of virions, disrupting viral RNA replication by competing with endogenous nucleoside triphosphates for incorporation into nascent viral RNA transcripts and triggering delayed chain termination of RNA-dependent RNA polymerase . The molecular targets include replicase polyprotein 1ab and RNA-directed RNA polymerase .

Comparison with Similar Compounds

GS-441524 is similar to other nucleoside analogues, such as remdesivir, obeldesivir, and deuremidevir . Remdesivir is a prodrug of GS-441524 and has been used to treat multiple RNA virus infections . Obeldesivir and deuremidevir are other prodrugs that have shown effectiveness against various viruses . GS-441524 is unique due to its ease of synthesis, lower kidney and hepatotoxicity, and potential for oral delivery .

Properties

Molecular Formula |

C33H31N5O4 |

|---|---|

Molecular Weight |

561.6 g/mol |

IUPAC Name |

(2R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane-2-carbonitrile |

InChI |

InChI=1S/C33H31N5O4/c34-22-33(29-17-16-27-32(35)36-23-37-38(27)29)31(41-20-26-14-8-3-9-15-26)30(40-19-25-12-6-2-7-13-25)28(42-33)21-39-18-24-10-4-1-5-11-24/h1-17,23,28,30-31H,18-21H2,(H2,35,36,37)/t28?,30?,31?,33-/m0/s1 |

InChI Key |

PJXBLWLWNWGFJO-JQEGSFOSSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COCC2C(C([C@](O2)(C#N)C3=CC=C4N3N=CN=C4N)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)(C#N)C3=CC=C4N3N=CN=C4N)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Chloro-[2,4'-bipyridin]-5-yl)boronic acid](/img/structure/B14072592.png)